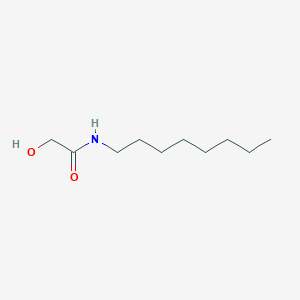
N-octylglycolamide
Cat. No. B8701115
Key on ui cas rn:
91683-27-1
M. Wt: 187.28 g/mol
InChI Key: PWGOKBGNJNLIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07847123B2
Procedure details


0.75 mol of glycolic acid were melted at 80° C., then 1.11 mol of octylamine were added dropwise with stirring. After the exothermic reaction had subsided, the mixture was heated for one hour to 165° C. and then the excess amine was distilled off under reduced pressure. The product was obtained after cooling in the form of a white, crystalline solid.


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH2:2][OH:3].[CH2:6]([NH2:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>>[CH2:6]([NH:14][C:1](=[O:5])[CH2:2][OH:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.75 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.11 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the exothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated for one hour to 165° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the excess amine was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling in the form of a white, crystalline solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCC)NC(CO)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
